molecular formula C13H13BrClN3O B2458971 5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine CAS No. 2379975-00-3

5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine

Cat. No.: B2458971
CAS No.: 2379975-00-3
M. Wt: 342.62
InChI Key: AVJBLNBHKSAJMC-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, a 2-chlorophenyl group, and a 2-methoxyethyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification by column chromatography, and recrystallization from suitable solvents .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) and toluene . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine is unique due to its specific combination of substituents and the pyrimidine core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O/c1-19-12(10-4-2-3-5-11(10)15)8-18-13-16-6-9(14)7-17-13/h2-7,12H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBLNBHKSAJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=C(C=N1)Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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